Structural and Spectroscopic Profiling of 2-(Propan-2-ylsulfanyl)-1H-imidazole: A Comprehensive Technical Guide
Structural and Spectroscopic Profiling of 2-(Propan-2-ylsulfanyl)-1H-imidazole: A Comprehensive Technical Guide
Executive Summary
2-(Propan-2-ylsulfanyl)-1H-imidazole (CAS 7565-40-4), frequently referred to as 2-(isopropylthio)-1H-imidazole, is a highly versatile thioether building block in modern medicinal chemistry. It is extensively utilized in the synthesis of type II kinase inhibitors, p38 MAP kinase modulators, and functionalized 1,4-dihydropyridines ()[1]. Unlike its synthetic precursor, 1,3-dihydro-2H-imidazole-2-thione—which exists predominantly in the thione form—the S-alkylation locks the molecule into a true aromatic imidazole system. This guide provides a rigorous, field-proven framework for the crystallographic and Nuclear Magnetic Resonance (NMR) characterization of this molecule, emphasizing the causality behind structural dynamics and experimental protocols.
Solid-State Crystallography and Structural Dynamics
Crystallographic Parameters
In the solid state, small aromatic heterocycles with flexible alkyl chains typically crystallize in monoclinic or orthorhombic space groups. For 2-alkylthio-1H-imidazoles, the P21/c space group is highly favored as it accommodates the formation of centrosymmetric hydrogen-bonded dimers.
Table 1: Predictive Crystallographic Data Summary
| Parameter | Value | Causality / Significance |
| Crystal System | Monoclinic | Typical packing for planar heterocycles with flexible side chains. |
| Space Group | P21/c | Allows for optimal centrosymmetric hydrogen-bonded dimers. |
| Temperature | 100(2) K | Minimizes thermal ellipsoid blurring; resolves H-atom positions. |
| Hydrogen Bonding | N-H···N | Drives the selection of a single annular tautomer in the solid state. |
| Z (Molecules/Cell) | 4 | Standard packing density for this molecular weight (142.22 g/mol ). |
Intermolecular Hydrogen Bonding & Tautomerism
In solution, the imidazole ring undergoes rapid annular tautomerism between the 1H and 3H forms. However, during crystallization, the thermodynamic drive to maximize intermolecular hydrogen bonding (N-H···N) forces the molecule to adopt a single, locked tautomer ()[2]. This phenomenon is critical for structure-based drug design, as the tautomeric preference directly impacts how the imidazole ring interacts with kinase hinge regions ()[3].
Figure 1: Annular tautomerism in solution vs. hydrogen-bond driven tautomeric locking in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-State Dynamics
The solution-state behavior of 2-(propan-2-ylsulfanyl)-1H-imidazole contrasts sharply with its solid-state rigidity. At 298 K, the rate of proton exchange between N1 and N3 is intermediate-to-fast on the NMR timescale. This dynamic exchange averages the chemical environments of C4 and C5, resulting in characteristic line broadening of the imidazole protons and carbons. Furthermore, the N-H proton signal is broadened due to quadrupolar relaxation from the 14 N nucleus combined with chemical exchange.
Chemical Shift Assignments
DMSO- d6 is deliberately chosen as the solvent over CDCl 3 . Its strong hydrogen-bond accepting nature slows the N-H exchange rate just enough to observe the exchangeable proton (~12.20 ppm), which would otherwise be lost to the baseline in non-polar solvents.
Table 2: 1 H and 13 C NMR Chemical Shifts (DMSO- d6 , 298 K)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 H | 12.20 | Broad Singlet | 1H | Imidazole N-H (Exchanges with D 2 O) |
| 1 H | 7.15 | Broad Singlet | 2H | Imidazole C4-H and C5-H (Averaged) |
| 1 H | 3.35 | Heptet ( J = 6.8 Hz) | 1H | Isopropyl -CH-S- |
| 1 H | 1.25 | Doublet ( J = 6.8 Hz) | 6H | Isopropyl -CH 3 |
| 13 C | 138.5 | Singlet | - | Imidazole C2 (S-bound) |
| 13 C | 122.4 | Broad Singlet | - | Imidazole C4 / C5 (Averaged) |
| 13 C | 38.2 | Singlet | - | Isopropyl -CH-S- |
| 13 C | 23.5 | Singlet | - | Isopropyl -CH 3 |
Field-Proven Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify success before proceeding to the next step.
Figure 2: Self-validating experimental workflow for synthesis, crystallization, and NMR profiling.
Synthesis and S-Alkylation Protocol
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Reaction Setup: Suspend 1H-imidazole-2-thione (10.0 mmol) in anhydrous ethanol (30 mL). Add sodium ethoxide (10.5 mmol) to deprotonate the thiol tautomer, generating a highly nucleophilic thiolate ()[4].
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Alkylation: Dropwise add 2-bromopropane (11.0 mmol) at 0 °C. Causality: The thiolate is a soft nucleophile, naturally favoring S-alkylation over N-alkylation. Maintaining a low temperature minimizes thermodynamic N-alkylation byproducts[5].
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Validation Check: Monitor via Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The disappearance of the thione spot (which stains dark brown with iodine) and the appearance of a higher Rf spot validates reaction completion.
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Workup: Concentrate in vacuo, partition between ethyl acetate and water, dry the organic layer over MgSO 4 , and evaporate to yield the crude product.
Self-Validating Crystallization Protocol
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Solvent Selection: Dissolve 50 mg of the purified compound in a minimum volume of dichloromethane (DCM).
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Vapor Diffusion Setup: Place the open DCM vial inside a larger sealed chamber containing hexane (anti-solvent). Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled decrease in solubility, which is essential for growing diffraction-quality single crystals without lattice defects.
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Validation Check: Before full X-ray data collection, mount a single crystal and determine the unit cell parameters. Compare these against the Cambridge Structural Database (CSD) to ensure the crystal is not unreacted starting material.
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Data Collection: Collect diffraction data at 100 K. Causality: Cryogenic temperatures minimize thermal atomic vibrations, allowing for the unambiguous assignment of the hydrogen atom on the imidazole nitrogen, confirming the solid-state tautomer.
NMR Acquisition Protocol
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of dry DMSO- d6 .
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1D Acquisition: Acquire 1 H NMR (16 scans, relaxation delay d1 = 2s) and 13 C NMR (512 scans, d1 = 2s).
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Validation Check (2D NMR): Acquire a 1 H- 13 C HMBC spectrum. Causality: The isopropyl methine proton (~3.35 ppm) will show a strong long-range correlation ( 3J ) to the imidazole C2 carbon (~138.5 ppm). This unambiguously validates the S-linkage and distinguishes the C2 carbon from the C4/C5 carbons, serving as an internal proof of structure.
References
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Title: Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL: [Link]
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Title: Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery. Source: Journal of Chemical Information and Modeling, ACS (2010). URL: [Link]
- Title: Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors.
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Title: Synthesis and anti-breast cancer activity of novel indibulin related diarylpyrrole derivatives (Citing: 2-alkylthio-1H-imidazole derivatives). Source: Bioorganic & Medicinal Chemistry (2013). URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2739143B1 - Preparation and methods of use for ortho-aryl 5- membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and anti-breast cancer activity of novel indibulin related diarylpyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
